molecular formula C11H24O2 B13940358 8-Methoxy-3-decanol CAS No. 30571-74-5

8-Methoxy-3-decanol

Cat. No.: B13940358
CAS No.: 30571-74-5
M. Wt: 188.31 g/mol
InChI Key: CCNVDTKQLXRGNV-UHFFFAOYSA-N
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Description

8-Methoxy-3-decanol is an organic compound with the molecular formula C11H24O2. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon chain. This compound is notable for its methoxy group (-OCH3) attached to the eighth carbon and a hydroxyl group on the third carbon of the decane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3-decanol can be achieved through several methods. One common approach involves the reaction of 8-methoxy-1-decanol with a suitable reducing agent to yield this compound. Another method includes the use of Grignard reagents, where 8-methoxy-1-decanol reacts with a Grignard reagent followed by hydrolysis to produce the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-decanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-methoxy-3-decanone or 8-methoxy-3-decanal.

    Reduction: Formation of 8-methoxydecane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Methoxy-3-decanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-decanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can also participate in various chemical interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Decanol: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    8-Methoxy-1-decanol: Has the methoxy group on the eighth carbon but the hydroxyl group on the first carbon.

    8-Methoxy-2-decanol: Similar structure but with the hydroxyl group on the second carbon.

Uniqueness

8-Methoxy-3-decanol is unique due to the specific positioning of the methoxy and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds.

Properties

CAS No.

30571-74-5

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

8-methoxydecan-3-ol

InChI

InChI=1S/C11H24O2/c1-4-10(12)8-6-7-9-11(5-2)13-3/h10-12H,4-9H2,1-3H3

InChI Key

CCNVDTKQLXRGNV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCC(CC)OC)O

Origin of Product

United States

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